3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
“3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.24 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 232.24 .Scientific Research Applications
Radiopharmaceutical Development
One significant application of compounds structurally related to 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is in the development of radiopharmaceuticals. An example is the automated synthesis of a radiopharmaceutical called [11C]CS1P1, used for PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1). This compound, developed under current Good Manufacturing Practices (cGMP) conditions, shows promising results in terms of yield, molar activity, and radiochemical purity, making it suitable for human studies (Luo et al., 2019).
Potential for Anti-Inflammatory and Analgesic Applications
Research on β-Aroylpropionic acid-based 1,3,4-Oxadiazoles, which share a structural similarity with this compound, indicates their potential as anti-inflammatory and analgesic agents. Some compounds in this class have shown significant activity in tests like the carrageenan-induced rat paw edema test, suggesting their potential therapeutic value (Husain et al., 2009).
Role in Urease Inhibition
Compounds containing the 1,2,4-oxadiazole moiety, similar to this compound, have been explored for their urease inhibitory potential. For instance, a study on novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides revealed potent in vitro inhibitory action against the urease enzyme, indicating potential therapeutic applications (Nazir et al., 2018).
Corrosion Inhibition
Another application area is in corrosion inhibition, where certain 1,3,4-oxadiazole derivatives have shown effectiveness in protecting mild steel in acidic environments. These findings suggest potential industrial applications in materials science and engineering (Ammal et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEIJRMZDVOOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391141 | |
Record name | 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94192-17-3 | |
Record name | 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94192-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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